Cas no 2034507-19-0 (2,6-difluoro-N-{2-2-(pyridin-3-yl)-1H-imidazol-1-ylethyl}benzamide)

2,6-difluoro-N-{2-2-(pyridin-3-yl)-1H-imidazol-1-ylethyl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 2,6-difluoro-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide
- 2,6-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide
- 2,6-difluoro-N-{2-2-(pyridin-3-yl)-1H-imidazol-1-ylethyl}benzamide
-
- Inchi: 1S/C17H14F2N4O/c18-13-4-1-5-14(19)15(13)17(24)22-8-10-23-9-7-21-16(23)12-3-2-6-20-11-12/h1-7,9,11H,8,10H2,(H,22,24)
- InChI Key: YOGZQJFGTPNCHI-UHFFFAOYSA-N
- SMILES: FC1C([H])=C([H])C([H])=C(C=1C(N([H])C([H])([H])C([H])([H])N1C([H])=C([H])N=C1C1=C([H])N=C([H])C([H])=C1[H])=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 415
- Topological Polar Surface Area: 59.8
- XLogP3: 1.7
2,6-difluoro-N-{2-2-(pyridin-3-yl)-1H-imidazol-1-ylethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6502-0579-5mg |
2,6-difluoro-N-{2-[2-(pyridin-3-yl)-1H-imidazol-1-yl]ethyl}benzamide |
2034507-19-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6502-0579-20mg |
2,6-difluoro-N-{2-[2-(pyridin-3-yl)-1H-imidazol-1-yl]ethyl}benzamide |
2034507-19-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6502-0579-1mg |
2,6-difluoro-N-{2-[2-(pyridin-3-yl)-1H-imidazol-1-yl]ethyl}benzamide |
2034507-19-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6502-0579-15mg |
2,6-difluoro-N-{2-[2-(pyridin-3-yl)-1H-imidazol-1-yl]ethyl}benzamide |
2034507-19-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6502-0579-40mg |
2,6-difluoro-N-{2-[2-(pyridin-3-yl)-1H-imidazol-1-yl]ethyl}benzamide |
2034507-19-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6502-0579-30mg |
2,6-difluoro-N-{2-[2-(pyridin-3-yl)-1H-imidazol-1-yl]ethyl}benzamide |
2034507-19-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6502-0579-10μmol |
2,6-difluoro-N-{2-[2-(pyridin-3-yl)-1H-imidazol-1-yl]ethyl}benzamide |
2034507-19-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6502-0579-2μmol |
2,6-difluoro-N-{2-[2-(pyridin-3-yl)-1H-imidazol-1-yl]ethyl}benzamide |
2034507-19-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6502-0579-2mg |
2,6-difluoro-N-{2-[2-(pyridin-3-yl)-1H-imidazol-1-yl]ethyl}benzamide |
2034507-19-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6502-0579-25mg |
2,6-difluoro-N-{2-[2-(pyridin-3-yl)-1H-imidazol-1-yl]ethyl}benzamide |
2034507-19-0 | 25mg |
$109.0 | 2023-09-08 |
2,6-difluoro-N-{2-2-(pyridin-3-yl)-1H-imidazol-1-ylethyl}benzamide Related Literature
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Additional information on 2,6-difluoro-N-{2-2-(pyridin-3-yl)-1H-imidazol-1-ylethyl}benzamide
Introduction to 2,6-difluoro-N-{2-2-(pyridin-3-yl)-1H-imidazol-1-ylethyl}benzamide (CAS No. 2034507-19-0)
2,6-difluoro-N-{2-2-(pyridin-3-yl)-1H-imidazol-1-ylethyl}benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2034507-19-0, represents a fusion of fluorinated aromatic rings with heterocyclic moieties, making it a promising candidate for further exploration in drug discovery and development. The presence of fluorine atoms at the 2 and 6 positions of the benzamide core introduces specific electronic and steric properties that can influence its interactions with biological targets, thereby enhancing its pharmacological profile.
The molecular structure of 2,6-difluoro-N-{2-2-(pyridin-3-yl)-1H-imidazol-1-ylethyl}benzamide incorporates a benzamide moiety linked to an imidazole ring, which is further substituted with a pyridine group. This arrangement creates a multifaceted scaffold that can engage with various biological receptors or enzymes. The pyridin-3-yl substituent, in particular, is known to enhance binding affinity and selectivity, a critical factor in the design of novel therapeutic agents. The overall architecture of this compound suggests potential applications in modulating pathways associated with inflammation, cancer, and neurodegenerative diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the fluorinated benzamide core of 2,6-difluoro-N-{2-2-(pyridin-3-yl)-1H-imidazol-1-ylethyl}benzamide can interact with hydrophobic pockets of target proteins, while the imidazole and pyridine moieties provide hydrogen bonding opportunities. This dual interaction mechanism could be exploited to develop drugs with improved solubility and bioavailability. Furthermore, the electronic effects induced by the fluorine atoms may enhance metabolic stability, reducing the likelihood of rapid degradation in vivo.
In the context of current pharmaceutical research, the development of kinase inhibitors has been a major focus due to their role in regulating cellular signaling pathways involved in disease progression. The structural features of 2,6-difluoro-N-{2-2-(pyridin-3-yl)-1H-imidazol-1-ylethyl}benzamide make it a compelling candidate for inhibiting tyrosine kinases, which are overexpressed in many cancers. Preliminary computational studies suggest that this compound can bind to the ATP-binding site of these kinases, competing with natural substrates and thereby inhibiting their activity. Such inhibition has been shown to disrupt tumor growth and metastasis in preclinical models.
The synthesis of 2,6-difluoro-N-{2-2-(pyridin-3-yl)-1H-imidazol-1-ylethyl}benzamide presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient formation of carbon-carbon bonds between the fluorinated benzamide and imidazole-pyridine fragments. Additionally, protecting group strategies have been employed to ensure regioselective functionalization at multiple sites within the molecule.
The pharmacokinetic properties of CAS No. 2034507-19-0 are also under investigation to assess its suitability for therapeutic use. Fluorinated compounds are often characterized by their enhanced lipophilicity and stability, which can lead to prolonged half-lives and improved tissue penetration. However, these properties must be balanced against potential toxicity concerns associated with halogenated aromatic compounds. Preliminary toxicological studies have shown that analogs with similar structures exhibit moderate toxicity at high doses but are well-tolerated at therapeutic concentrations.
One particularly exciting application of 2,6-difluoro-N-{2-2-(pyridin-3-ylylethyl)benzamide is in the treatment of neurodegenerative disorders such as Alzheimer's disease. The imidazole ring has been identified as a key pharmacophore in several FDA-approved drugs targeting amyloid-beta aggregation. By incorporating this moiety into a more potent scaffold like CAS No. 2034507-19, researchers aim to develop next-generation therapeutics that can modulate disease progression more effectively than current treatments. Early clinical trials are underway to evaluate its efficacy in animal models.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Their ability to modulate electronic properties and improve binding affinity has led to numerous successful drug candidates over the past few decades. In CAS No. 2034507, the strategic placement of fluorine atoms at positions 2 and 6 enhances both potency and selectivity against biological targets while maintaining favorable pharmacokinetic profiles. This underscores the importance of fluorine chemistry in modern drug design.
As research continues to uncover new therapeutic applications for CAS No. 2034507, collaborations between academic institutions and pharmaceutical companies are becoming increasingly vital. These partnerships facilitate rapid translation from laboratory discovery to clinical development, ensuring that promising compounds like CAS No 2034507 reach patients in need efficiently.
2034507-19-0 (2,6-difluoro-N-{2-2-(pyridin-3-yl)-1H-imidazol-1-ylethyl}benzamide) Related Products
- 1361583-68-7(6-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-carboxylic acid)
- 1256824-26-6(6-ethynylpyridine-2-carboxylic acid)
- 20243-59-8(7-O-Methylluteolin)
- 1394157-28-8(Sofosbuvir (R)-phosphate methyl ester impurity)
- 256238-90-1(4-Oxo-7-trifluoromethyl-4h-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester)
- 2228876-01-3(1-(3,3-dimethylcyclopentyl)cyclobutane-1-carbonitrile)
- 1314784-78-5(1-(2-fluoro-6-methoxyphenyl)cyclobutan-1-amine)
- 81017-73-4(2-amino-2-(3-hydroxyphenyl)acetic acid;hydrochloride)
- 2679934-61-1((2R,3R)-2-acetamido-3-fluorobutanoic acid)
- 877201-33-7(3-cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride)



